3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

Overview

Description

3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride is an intermediate in the synthesis of the antidiabetic drug Sitagliptin . It is a hygroscopic compound .

Synthesis Analysis

This compound is a critical intermediate in the synthesis of Sitagliptin, a drug used to treat type 2 diabetes . A multi-step retrosynthetic analysis has been conducted to develop an efficient synthesis route for this compound .Molecular Structure Analysis

The molecular structure of this compound has been characterized by nuclear magnetic resonance (NMR) . The empirical formula is C10H11ClF3NO2 . The InChI key is FZHZEWNJQKHBTG-FYZOBXCZSA-N .Chemical Reactions Analysis

This compound inhibits glutamate transporters by binding to the substrate binding site and blocking the uptake of glutamate into neurons and glial cells. This leads to an increase in extracellular glutamate levels, which can activate postsynaptic glutamate receptors and cause excitotoxicity.Physical And Chemical Properties Analysis

This compound is a solid with a white-to-off-white color . It has a predicted pKa of 4.30±0.10, a melting point range of 136-138℃, and a predicted boiling point of 443.1±45.0℃ . The compound has a density of 1.292±0.06 g/cm3 .Scientific Research Applications

Solubility Studies

Research conducted by Fan et al. (2016) provides a comprehensive analysis of the solubility of Boc-protected 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents and solvent mixtures across a temperature range from 280.15 to 330.15 K. The study highlighted the temperature-dependent solubility increase in selected solvents, utilizing thermodynamic models for accurate solubility prediction, which is crucial for pharmaceutical formulation and process design (Fan et al., 2016).

Synthetic Routes

Fıstıkçı et al. (2012) developed a novel and enantioselective synthesis pathway for (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a key synthon in the production of sitagliptin and its derivatives, highlighting the importance of this compound in the synthesis of pharmaceutical agents (Fıstıkçı et al., 2012). Furthermore, Kubryk and Hansen (2006) described the asymmetric hydrogenation of enamine esters to synthesize (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, underscoring the compound's versatility as a pharmacophore (Kubryk & Hansen, 2006).

Pharmaceutical Development

Pan et al. (2015) described an efficient synthesis method for 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine, illustrating the compound's potential as a building block for pharmaceutical applications (Pan et al., 2015). Roda et al. (2022) introduced a PluriZyme with dual transaminase and hydrolase activity, efficiently converting related β-keto esters into 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate for antidiabetic drugs, demonstrating the compound's role in innovative enzyme engineering for drug synthesis (Roda et al., 2022).

Mechanism of Action

Target of Action

It is used as an intermediate in the synthesis of sitagliptin , a drug used for the treatment of type 2 diabetes . Sitagliptin primarily targets Dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism .

Mode of Action

As an intermediate in the synthesis of Sitagliptin , it may contribute to the inhibition of DPP-4, thereby increasing the levels of incretin hormones, enhancing insulin secretion, and decreasing glucagon release .

Biochemical Pathways

As a precursor to sitagliptin , it may indirectly influence the incretin system, a group of metabolic hormones that stimulate insulin secretion .

Result of Action

As a precursor to Sitagliptin , it may contribute to the enhancement of insulin secretion and the reduction of glucagon release .

Safety and Hazards

Future Directions

The molecular structure of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in Sitagliptin has been modified by replacing pyrazine imidazole with menthol . This has led to the synthesis of a potential multi-target drug molecule, 3-amino-4-(2,4,5-trifluorophenyl) butyrate (BHF), which combines 3-amino-4-(2,4,5-trifluorophenyl)butyric acid and menthol .

Biochemical Analysis

Biochemical Properties

It is known that amino acids play crucial roles in various biochemical reactions, including protein synthesis, enzyme activity regulation, and cell signaling pathways .

Cellular Effects

It is known that amino acids can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Amino acids are known to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Dosage Effects in Animal Models

It has been found that a potential multi-target drug molecule, synthesized by combining 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and menthol, has a significant hypoglycemic effect in hyperglycemic mice .

Metabolic Pathways

Amino acids are known to be involved in various metabolic pathways .

properties

IUPAC Name |

3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZEWNJQKHBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

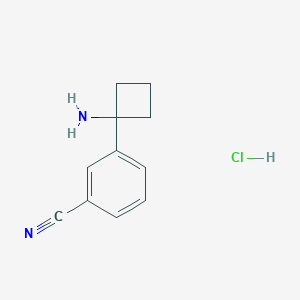

![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B3249018.png)

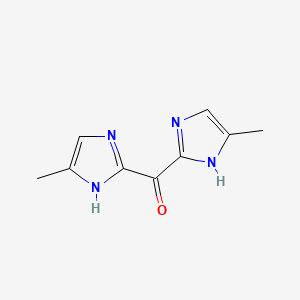

![2-[(butan-2-yl)amino]-N-(2-chloro-6-methylphenyl)acetamide hydrochloride](/img/structure/B3249031.png)

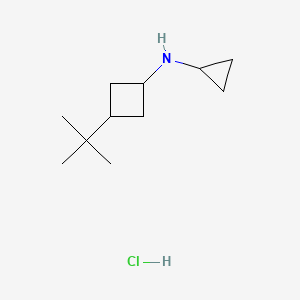

![2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide](/img/structure/B3249041.png)

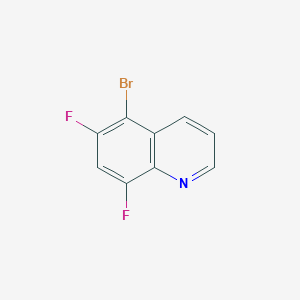

![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B3249045.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B3249052.png)